Lipophilicity Comparison: -OCF₃ Target vs. -CF₃ Analog (Lower LogP Drives Permeability Gains)
The target compound exhibits a LogP of 1.24 , whereas the direct -CF₃ analog (4-amino-2-(trifluoromethyl)benzamide, CAS 934600-95-0) displays a LogP of 0.87 . This represents a ~0.37 unit increase in lipophilicity for the -OCF₃ derivative, which is expected to enhance passive membrane permeability without substantially impairing aqueous solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.24 |
| Comparator Or Baseline | 4-Amino-2-(trifluoromethyl)benzamide, LogP = 0.87 |
| Quantified Difference | ΔLogP = +0.37 (target more lipophilic) |
| Conditions | Predicted LogP values from ChemSrc (target) and Fluorochem (comparator) |
Why This Matters
A higher LogP can improve membrane permeability, a critical factor for intracellular target engagement, while remaining within the favorable drug-like range (LogP < 5).
